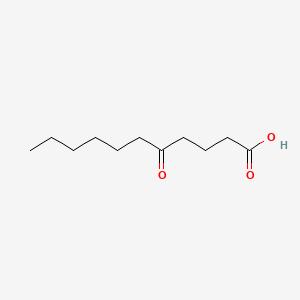

5-Oxoundecanoic acid

CAS No.: 16424-28-5

Cat. No.: VC13331075

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16424-28-5 |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | 5-oxoundecanoic acid |

| Standard InChI | InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14) |

| Standard InChI Key | LXPXOCHGDNNXCA-UHFFFAOYSA-N |

| SMILES | CCCCCCC(=O)CCCC(=O)O |

| Canonical SMILES | CCCCCCC(=O)CCCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Oxoundecanoic acid () features an 11-carbon aliphatic chain with a ketone group at position 5 and a carboxylic acid at position 11. Key identifiers include:

The compound’s amphiphilic nature, arising from polar carboxyl and ketone groups, influences its solubility in polar solvents like ethanol and limited solubility in water.

Spectroscopic Characteristics

-

Infrared (IR): Strong absorption bands at ~1700 cm (carboxylic acid C=O) and ~1715 cm (ketone C=O) .

-

NMR: NMR (CDOD) signals include δ 2.52 (t, H-4), 2.44 (t, H-6), and 2.30 (t, H-2), confirming ketone and carboxylic acid positions .

Synthesis and Industrial Production

Oxidation of Undecanoic Acid

A common route involves oxidizing undecanoic acid using hypochlorous acid (HOCl) in buffered aqueous conditions (pH 6.6). This method avoids lactonization, achieving yields >80% :

Catalytic Oxidation

Industrial-scale production employs palladium or platinum catalysts under controlled oxygen flow, optimizing temperature (50–80°C) and pressure (1–3 atm) for high purity.

Electrochemical Methods

Recent advances utilize electrochemical oxidative decarboxylation of α-oxocarboxylic acids, enabling greener synthesis with minimal byproducts .

Chemical Reactivity and Derivatives

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO, HSO | Dicarboxylic acids (e.g., undecanedioic acid) |

| Reduction | NaBH, LiAlH | 5-Hydroxyundecanoic acid |

| Esterification | Methanol, H | Methyl 5-oxoundecanoate |

Chloromethyl Ketone Derivatives

Reaction with chlorine gas yields 9-chloro-8-oxononanoic acid, a potent inhibitor of acetoacetyl-CoA thiolase (K = 12 μM) . These derivatives exhibit >20-fold higher affinity per added methylene group, highlighting chain-length-dependent bioactivity .

Biological and Biochemical Applications

Lipid Metabolism and Breath Analysis

5-Oxoundecanoic acid is a biomarker of ω-oxidation in humans. Gas chromatography-mass spectrometry (GC-MS) detects it in exhaled breath, correlating with undecanedioic and hydroxyundecanoic acids (Pearson r > 0.85) . Elevated levels may indicate dysregulated fatty acid degradation.

Enzyme Inhibition

Chloromethyl ketone derivatives inhibit pig heart acetoacetyl-CoA thiolase, suppressing hepatic cholesterol synthesis in mice (ED = 2.5 mg/kg) . Reversible thiomethylation of active-site cysteines confirms thiol-specific targeting .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Precautionary Measures: Use nitrile gloves, fume hoods, and avoid dust inhalation. Store sealed at room temperature .

Comparative Analysis with Analogous Oxo Acids

| Compound | Structure | Key Applications | Distinctive Feature |

|---|---|---|---|

| 5-Oxoundecanoic acid | Enzyme inhibition, biomarkers | Mid-chain ketone | |

| 11-Oxoundecanoic acid | Polymer synthesis | Terminal ketone | |

| 4-Oxoundecanoic acid | Antifungal agents | Ketone at C4 |

Positional isomerism significantly impacts bioactivity; mid-chain ketones enhance membrane interaction, while terminal variants favor polymer crosslinking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume